3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic Acid
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Overview
Description
It is commonly used in the field of medicinal chemistry and organic synthesis due to its potent biological activity and its role as a protecting group for amines.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The tert-butyloxycarbonyl group is introduced to protect the amine group of D-methylisoleucine.
Reaction Conditions: The reaction is usually carried out at ambient temperature or slightly elevated temperatures (up to 40°C) depending on the solvent and base used.
Industrial Production Methods:
Large-Scale Production: Industrial production involves similar methods but on a larger scale, often using automated systems to ensure consistency and purity.
Types of Reactions:
Oxidation: Boc-D-MeIle-OH can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group or further to an alkane.
Substitution: The tert-butyloxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol are commonly used for deprotection.
Major Products:
Oxidation Products: Hydroxyl or carbonyl derivatives of Boc-D-MeIle-OH.
Reduction Products: Alkane derivatives.
Substitution Products: Free amine derivatives after deprotection.
Scientific Research Applications
Boc-D-MeIle-OH has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-D-MeIle-OH involves its role as a protecting group. The tert-butyloxycarbonyl group protects the amine group from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, including enzyme catalysis and protein interactions .
Comparison with Similar Compounds
tert-Butyloxycarbonyl-L-alanine: Another amino acid derivative used as a protecting group.
tert-Butyloxycarbonyl-L-phenylalanine: Used similarly in peptide synthesis.
Uniqueness:
Boc-D-MeIle-OH: is unique due to its specific structure, which includes a methyl group on the isoleucine backbone, providing distinct steric and electronic properties that influence its reactivity and biological activity.
By understanding the detailed properties and applications of Boc-D-MeIle-OH, researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15) |
InChI Key |
HTBIAUMDQYXOFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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